4-(butylamino)-8-ethylpyrido[2,3-d]pyrimidin-7(8H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-(butylamino)-8-ethylpyrido[2,3-d]pyrimidin-7(8H)-one” is a derivative of 4,5-disubstituted-7H-pyrrolo[2,3-d]pyrimidine . These compounds are known for their potential pharmaceutical applications .
Synthesis Analysis
The synthesis of similar compounds involves the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . This process results in the formation of 2-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amines .Molecular Structure Analysis
The molecular structure of this compound is based on the pyrrolo[2,3-d]pyrimidine core, which is a fused heterocyclic system . This core is present in some important antibiotics and has structural resemblance to purines .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be similar to those of other pyrrolo[2,3-d]pyrimidines . For instance, cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in t-butanol under reflux gives products identified as 2-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amines .Wissenschaftliche Forschungsanwendungen
Tyrosine Kinase Inhibition
Pyrido[2,3-d]pyrimidines, like the mentioned compound, are noted for their role as inhibitors of tyrosine kinase activity in the epidermal growth factor receptor (EGFR) (Thompson et al., 1995). This makes them valuable in research aimed at understanding and potentially treating diseases like cancer, where EGFR activity is a key factor.
Cyclin-Dependent Kinase Inhibition
These compounds have also been identified as inhibitors of cyclin-dependent kinases (Cdks), which are critical in cell cycle regulation. For example, studies have shown certain pyrido[2,3-d]pyrimidin-7-ones to inhibit Cdk4, a key player in cell cycle progression, potentially offering a pathway for cancer treatment (Barvian et al., 2000).
Antifolate Research
Some derivatives of pyrido[2,3-d]pyrimidines have been explored for their potential as antifolate agents. These compounds could inhibit dihydrofolate reductase (DHFR), an enzyme involved in the synthesis of nucleic acids, making them useful in cancer research and chemotherapy (Gangjee et al., 2007).
Synthesis and Structural Studies
Research has also focused on the synthesis of these compounds, exploring their chemical properties and potential modifications for enhanced biological activity. For instance, studies have looked into expanding the diversity at the C-4 position of pyrido[2,3-d]pyrimidin-7(8H)-ones to achieve biological activity against specific enzymes like ZAP-70 (Masip et al., 2021).
Antimicrobial Research
Some pyrido[2,3-d]pyrimidine derivatives have been investigated for their antimicrobial properties, showing effectiveness against various bacterial strains. This positions them as potential candidates for developing new antibiotics or antimicrobial agents (Roy et al., 1961).
Corrosion Inhibition Studies
Interestingly, derivatives of pyrido[2,3-d]pyrimidines have also been studied for their role in corrosion inhibition, particularly in the protection of metals in acidic environments. This highlights their potential application in industrial and engineering fields (Yadav et al., 2015).
Wirkmechanismus
Target of Action
The compound “4-(butylamino)-8-ethylpyrido[2,3-d]pyrimidin-7(8H)-one” belongs to the class of pyrido[2,3-d]pyrimidines . These compounds have been reported to target various proteins, including tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors .
Mode of Action
The chemical structure of a compound usually defines its mode of action by determining its uptake and systemicity, and its ability to reach and bind with its target site .
Biochemical Pathways
The compound’s interaction with its targets can affect various biochemical pathways. For instance, inhibition of tyrosine kinase can disrupt signal transduction pathways, leading to the inhibition of cell growth and proliferation . Similarly, inhibition of phosphatidylinositol-3 kinase can affect cell survival and growth .
Pharmacokinetics
The adme (absorption, distribution, metabolism, and excretion) properties of a compound are crucial in determining its bioavailability .
Result of Action
The result of the compound’s action would depend on its specific targets and the pathways it affects. For instance, if it inhibits tyrosine kinase, it could potentially have antitumor effects .
Zukünftige Richtungen
The future directions for this compound could involve further exploration of its potential biological activities and pharmaceutical applications. Given the reported activities of similar compounds, it may be worthwhile to investigate its potential as an anti-HIV, antitumor, antimicrobial, or antiangiogenic agent . Additionally, its potential as a selective A1-adenosine receptor antagonist could also be explored .
Biochemische Analyse
Cellular Effects
Related compounds have shown to cause dose-dependent degradation of CDK4 and CDK6 in Jurkat cells .
Molecular Mechanism
Related compounds have been found to inhibit various tyrosine kinases , which could suggest a similar mechanism of action.
Temporal Effects in Laboratory Settings
Related compounds have shown to undergo autocatalytic photochemical dehydrogenation .
Metabolic Pathways
Related compounds have been found to inhibit various tyrosine kinases , which could suggest involvement in these metabolic pathways.
Eigenschaften
IUPAC Name |
4-(butylamino)-8-ethylpyrido[2,3-d]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O/c1-3-5-8-14-12-10-6-7-11(18)17(4-2)13(10)16-9-15-12/h6-7,9H,3-5,8H2,1-2H3,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYBNDKFWQXRJIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=C2C=CC(=O)N(C2=NC=N1)CC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.